An In-depth Technical Guide to 2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile: Synthesis, Structure, and Potential Applications
An In-depth Technical Guide to 2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile: Synthesis, Structure, and Potential Applications
This guide provides a comprehensive technical overview of 2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile, a heterocyclic compound with significant potential in medicinal chemistry and materials science. We will delve into its molecular structure, a proposed synthetic pathway rooted in established chemical principles, detailed characterization methodologies, and an exploration of its prospective biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Molecular Structure and Physicochemical Properties
2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile is a polysubstituted furan derivative. The core of the molecule is a five-membered furan ring, which imparts a degree of aromaticity and specific reactivity. The key functional groups that define its chemical behavior and potential for biological interactions are:
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2-Amino Group (-NH₂): This primary amine acts as a hydrogen bond donor and a nucleophilic center, crucial for potential interactions with biological macromolecules.
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3-Carbonitrile Group (-CN): The nitrile group is a strong electron-withdrawing group, influencing the electron density of the furan ring. It can also participate in hydrogen bonding as an acceptor.
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4-(4-nitrophenyl) Group: This bulky aromatic substituent significantly impacts the molecule's steric profile and lipophilicity. The nitro group (-NO₂) is a potent electron-withdrawing group, further modulating the electronic properties of the entire molecule and is a common pharmacophore in various bioactive compounds.
A summary of the predicted physicochemical properties is presented in Table 1.
| Property | Predicted Value |
| Molecular Formula | C₁₁H₇N₃O₃ |
| Molecular Weight | 229.19 g/mol |
| LogP | 1.8 - 2.5 |
| Topological Polar Surface Area (TPSA) | 107.8 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
Proposed Synthesis: A Mechanistic Approach
Synthetic Workflow
Caption: Proposed synthetic workflow for 2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(2-(4-nitrophenyl)-2-oxoethyl)malononitrile (Intermediate)
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To a solution of malononitrile (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
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Stir the resulting suspension at room temperature for 30 minutes to ensure complete formation of the malononitrile anion.
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Cool the reaction mixture back to 0 °C and add a solution of 2-bromo-1-(4-nitrophenyl)ethan-1-one (1.0 eq) in DMF dropwise.
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Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of ice-cold water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the intermediate.
Step 2: Synthesis of 2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile (Final Product)
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Acid-Catalyzed Cyclization: [3]
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Dissolve the intermediate from Step 1 in trifluoroacetic acid (TFA) at room temperature.
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Stir the solution for 1-2 hours. Monitor the reaction by TLC.
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Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
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Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.
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Base-Catalyzed Cyclization:
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Dissolve the intermediate from Step 1 in a suitable solvent such as ethanol or DMF.
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Add a catalytic amount of a non-nucleophilic base, such as triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
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Heat the reaction mixture to reflux and monitor by TLC.
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Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
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Purify the residue by column chromatography.
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Structural Characterization
The unambiguous identification and structural confirmation of 2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile would rely on a combination of spectroscopic techniques. The expected data are summarized below.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Singlet for the C5-H of the furan ring.- Broad singlet for the -NH₂ protons.- Aromatic protons of the nitrophenyl group appearing as two doublets (AA'BB' system). |
| ¹³C NMR | - Quaternary carbons for C2, C3, and C4 of the furan ring.- Signal for the nitrile carbon (-CN).- Signals for the carbons of the nitrophenyl group. |
| FT-IR (cm⁻¹) | - N-H stretching of the primary amine (two bands, ~3400-3200 cm⁻¹).- C≡N stretching of the nitrile group (~2220-2260 cm⁻¹).- C=C and C-O stretching of the furan ring.- N-O stretching of the nitro group (~1520 and 1340 cm⁻¹). |
| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) corresponding to the molecular weight. |
X-ray Crystallography
Single-crystal X-ray diffraction would provide definitive proof of the molecular structure, including bond lengths, bond angles, and the overall three-dimensional conformation of the molecule. This technique would also reveal intermolecular interactions, such as hydrogen bonding, in the solid state. For structurally related compounds, the crystal packing is often stabilized by N-H···N and N-H···O hydrogen bonds.[4]
Potential Applications in Drug Discovery
The structural motifs present in 2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile suggest a high potential for biological activity. The 2-aminofuran core is a known scaffold in medicinal chemistry, and nitrophenyl groups are present in numerous approved drugs.
Postulated Biological Activities
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Anticancer Activity: Many substituted furans and nitrophenyl-containing compounds have demonstrated significant cytotoxic effects against various cancer cell lines.[3][5] The presence of the electron-withdrawing nitrile and nitro groups may contribute to this activity.
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Antimicrobial Activity: Heterocyclic compounds containing nitrogen and oxygen are widely explored for their antibacterial and antifungal properties.[6][7] The title compound could potentially inhibit the growth of various pathogenic microorganisms.
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Enzyme Inhibition: The functional groups of this molecule could interact with the active sites of various enzymes, potentially leading to their inhibition.
Hypothetical Signaling Pathway Modulation
Given the prevalence of kinase inhibitors among anticancer drugs, it is plausible that 2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile could modulate a cellular signaling pathway critical for cancer cell proliferation and survival. A hypothetical target could be a protein kinase involved in a growth factor signaling cascade.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
